2,4-Dihydro-4-([(1-methylethyl)amino]methylene)-1-benzoxepin-3,5-dione
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Overview
Description
4-{[(Propan-2-yl)amino]methylidene}-1-benzoxepine-3,5(2H,4H)-dione is a complex organic compound with the molecular formula C14H15NO3 It is known for its unique structure, which includes a benzoxepine ring fused with an amino group and a propan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Propan-2-yl)amino]methylidene}-1-benzoxepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a benzoxepine derivative with an isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(Propan-2-yl)amino]methylidene}-1-benzoxepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{[(Propan-2-yl)amino]methylidene}-1-benzoxepine-3,5(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[(Propan-2-yl)amino]methylidene}-1-benzoxepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzoxepine Derivatives: Compounds with similar benzoxepine structures but different substituents.
Aminoalkyl Derivatives: Compounds with similar aminoalkyl groups but different core structures.
Uniqueness
4-{[(Propan-2-yl)amino]methylidene}-1-benzoxepine-3,5(2H,4H)-dione stands out due to its unique combination of a benzoxepine ring and an aminoalkyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-[(propan-2-ylamino)methylidene]-1-benzoxepine-3,5-dione |
InChI |
InChI=1S/C14H15NO3/c1-9(2)15-7-11-12(16)8-18-13-6-4-3-5-10(13)14(11)17/h3-7,9,15H,8H2,1-2H3 |
InChI Key |
QRRPEKCPSYTPSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC=C1C(=O)COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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